molecular formula C8H11N3O B1482132 (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2092051-12-0

(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No. B1482132
CAS RN: 2092051-12-0
M. Wt: 165.19 g/mol
InChI Key: KIHUZJRHMOINRK-UHFFFAOYSA-N
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Description

(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, also known as EIPM, is a novel chemical compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. It is a small molecule that has a number of unique properties that make it attractive for use in biological studies.

Scientific Research Applications

(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol has been studied for a variety of potential applications in scientific research. It has been shown to be a potent inhibitor of protein kinase C (PKC), which is involved in a number of cellular processes such as cell growth and differentiation. In addition, this compound has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of a number of cancer cell lines in vitro. Finally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol in lab experiments include its relatively simple synthesis, its potent inhibition of PKC, and its potential anti-cancer and anti-inflammatory effects. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a small molecule, which means that it is not as stable as larger molecules and can be degraded by enzymes and other molecules in the body. In addition, this compound is not as potent as other compounds and may not be suitable for use in high-throughput screening experiments.

Future Directions

There are a number of potential future directions for (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol research. For example, further studies could be conducted to assess the potential use of this compound as an anti-cancer agent or as an anti-inflammatory agent. In addition, further studies could be conducted to assess the potential use of this compound in drug delivery applications, as well as to assess its potential use in other areas such as gene therapy. Finally, further studies could be conducted to assess the potential use of this compound in combination with other compounds to enhance its efficacy.

Biochemical Analysis

Biochemical Properties

(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves binding to the active site of the enzyme, potentially inhibiting or modifying its catalytic activity .

Additionally, this compound can interact with various proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can modulate the phosphorylation state of target proteins, thereby affecting downstream signaling events and cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating caspases and other pro-apoptotic proteins . This apoptotic effect is often accompanied by changes in gene expression, including upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

In non-cancerous cells, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By modulating these pathways, the compound can affect cellular metabolism, growth, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins .

Another mechanism involves the modulation of gene expression. This compound can influence transcription factors, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. These changes in gene expression can have profound effects on cellular function and behavior.

properties

IUPAC Name

(1-ethylimidazo[1,2-b]pyrazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-10-3-4-11-8(10)7(6-12)5-9-11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHUZJRHMOINRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
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(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
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(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
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(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
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(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 6
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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